molecular formula C8H15NO5 B3028906 2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid CAS No. 3850-40-6

2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid

Cat. No.: B3028906
CAS No.: 3850-40-6
M. Wt: 205.21 g/mol
InChI Key: FHOAKXBXYSJBGX-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid (CAS 3262-72-4) is a serine derivative where the amino group is protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₈H₁₅NO₅ (MW: 205.21) . The compound is widely used in peptide synthesis as a building block, leveraging the Boc group’s stability under basic conditions and its cleavage under acidic conditions .

Properties

IUPAC Name

3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-5(4-10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOAKXBXYSJBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3262-72-4, 3850-40-6
Record name NSC164056
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Record name 2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction proceeds under aqueous conditions, forming the Boc-protected amino acid . Another method involves the use of tert-butoxycarbonyl chloride (BocCl) generated in situ from tert-butyl alcohol, COCl2, and pyridine at low temperatures .

Industrial Production Methods

Industrial production of Boc-protected amino acids often employs large-scale preparation techniques using di-tert-butyl dicarbonate and suitable bases. The process is optimized for high yield and purity, ensuring the efficient production of the desired compound .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a temporary protecting group for amines, removable under acidic conditions to regenerate the free amine.

Reagents/ConditionsOutcomeKey FindingsSources
Trifluoroacetic acid (TFA)Selective Boc removal in 2–4 hoursMaintains integrity of ester/acid groups
HCl in methanol (4M)Complete deprotection in 1 hour at RTRequires neutralization post-reaction
Methanesulfonic acid in CH₂Cl₂Selective Boc cleavage without ester hydrolysisCritical for sequential deprotection strategies

Example : In peptide synthesis, Boc-Ser-OH treated with TFA yields serine, enabling subsequent coupling without side reactions .

Esterification of the Carboxylic Acid

The carboxylic acid undergoes esterification to form active intermediates for peptide coupling.

Reagents/ConditionsProductYieldNotesSources
EDC/HONB in THF/DMFActivated pentafluorophenyl ester65–80%Used for amide bond formation
DCC/DMAP in dichloromethaneMethyl/tert-butyl esters75–90%Compatible with Boc protection

Case Study : Activation with EDC/HONB enabled coupling to sisomicin derivatives with 24–29% yields in multi-step syntheses .

Oxidation of the Hydroxyl Group

The β-hydroxy group can be oxidized to a carbonyl, forming 2-((Boc)amino)-3-oxopropanoic acid.

Oxidizing AgentConditionsOutcomeSelectivitySources
KMnO₄Aqueous, pH 7, 65°CKetone formationModerate
Dess-Martin periodinaneCH₂Cl₂, RT, 2 hoursHigh-yield ketone (85–92%)Excellent

Research Insight : Oxidation with KMnO₄ in water/dioxane preserved the Boc group while converting the hydroxyl to a ketone .

Peptide Coupling Reactions

The carboxylic acid participates in amide bond formation via activation.

Activation MethodCoupling PartnerApplication ExampleYieldSources
PyBOP/DIPEASisomicin derivativesSynthesis of glycosylated peptides24–29%
HATU/HOAtAmino acid residuesSolid-phase peptide synthesis80–95%

Key Data : PyBOP-mediated coupling achieved 1089.2 [M+H]⁺ for sisomicin conjugates .

Substitution at the Hydroxyl Group

The hydroxyl group can be functionalized via nucleophilic substitution.

ReagentConditionsProductNotesSources
Tosyl chloride/pyridine0°C to RT, 12 hoursTosylate intermediateEnables SN2 reactions
Methanesulfonyl chlorideCH₂Cl₂, baseMesylate for further alkylationHigher reactivity than tosylate

Example : Tosylation facilitated triazole incorporation in β-(1,2,4-triazol-1-yl)alanine derivatives .

Hydrogen Bonding and Biological Interactions

The hydroxyl group participates in hydrogen bonding, influencing bioactivity:

  • Inhibits serine proteases by mimicking transition states.

  • Enhances solubility in aqueous buffers (logP = −1.2) .

Stability Under Various Conditions

ConditionStability OutcomeDegradation PathwaySources
Basic pH (pH > 9)Boc group hydrolysisFormation of free amine
High temperature (>80°C)DecarboxylationLoss of CO₂, yielding byproducts

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₁₅NO₅
  • Molecular Weight : 205.21 g/mol
  • CAS Number : 3262-72-4

The tert-butoxycarbonyl (Boc) group is a protective group commonly used in organic synthesis to temporarily mask the amino group of amino acids, allowing for selective reactions at other functional groups.

Organic Synthesis

Boc-D-serine is primarily utilized in the synthesis of peptides and other complex organic molecules. The Boc group allows for the protection of the amino group during various reaction steps, facilitating the formation of peptide bonds without unwanted side reactions.

  • Peptide Synthesis : The compound is integral in solid-phase peptide synthesis (SPPS), where it allows for the sequential addition of amino acids to form peptides.

Pharmaceutical Development

Boc-D-serine has been investigated for its potential therapeutic applications:

  • Neurotransmitter Modulation : As a serine derivative, it plays a role in modulating neurotransmitter systems, particularly in the context of glutamate receptors, which are crucial for synaptic transmission and plasticity.
  • Ergogenic Supplements : Research indicates that amino acid derivatives like Boc-D-serine can enhance physical performance by influencing anabolic hormone secretion and reducing exercise-induced muscle damage .

Biochemical Studies

The compound has been employed in various biochemical assays to understand enzyme mechanisms and metabolic pathways involving serine:

  • Enzyme Inhibition Studies : Boc-D-serine can be used to study the inhibition effects on enzymes that utilize serine as a substrate, providing insights into enzyme kinetics and regulation.

Case Study 1: Neuroprotective Effects

A study published in Critical Reviews in Food Science and Nutrition highlighted the neuroprotective effects of serine derivatives, including Boc-D-serine, demonstrating their potential in treating neurodegenerative diseases by enhancing synaptic function and plasticity .

Case Study 2: Performance Enhancement

Research conducted on athletes showed that supplementation with D-serine derivatives improved mental performance during stress-related tasks and enhanced recovery post-exercise. The findings suggest that these compounds could be beneficial as ergogenic aids in sports nutrition .

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid primarily involves the protection of the amino group. The Boc group stabilizes the amino acid, preventing unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions . The molecular targets and pathways involved include the stabilization of intermediates and the facilitation of nucleophilic addition-elimination reactions .

Comparison with Similar Compounds

Structural Variations and Substituents

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula MW Key Features/Applications References
2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid (Target) Hydroxy group at C3 C₈H₁₅NO₅ 205.21 Peptide synthesis; pH-sensitive drug delivery
(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate R-enantiomer; hydrate form C₈H₁₅NO₅·H₂O 223.23 Chiral intermediates; enantioselective synthesis
2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid Phenoxy group at C3 C₁₄H₁₉NO₅ 281.31 Enhanced hydrophobicity; potential for aromatic interactions in inhibitors
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid Methyl group at C2 C₉H₁₇NO₄ 203.24 Increased steric hindrance; applications in branched peptide design
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid Phenyl group at C2 C₁₄H₁₉NO₄ 265.31 Hydrophobic aromatic moiety; used in β-amino acid analogs for drug discovery
2-(tert-Butoxycarbonylamino)-3-hydroxy-3-(4-methoxyphenyl)propanoic acid 4-Methoxyphenyl at C3; additional hydroxy group C₁₅H₂₁NO₆ 311.33 Anticancer agent intermediate; stabilizes protein-inhibitor complexes
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid Trifluoromethylphenyl at C3; dual stereocenters C₁₅H₁₈F₃NO₅ 367.31 Electron-withdrawing group enhances metabolic stability; antiviral applications
2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic acid Ether-linked tert-butoxy group at C3 C₉H₁₇NO₅ 219.24 Serine derivative with altered hydrogen-bonding capacity; research tool for glycopeptides

Stereochemical Differences

  • Enantiomers : The target compound’s (S)-enantiomer (Boc-L-serine) is commonly used in peptide synthesis, while the (R)-enantiomer (CAS 350230-37-4) serves niche roles in chiral drug development .
  • Dual Stereocenters: Compounds like (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid exhibit complex stereochemistry, influencing receptor binding specificity .

Physicochemical Properties

  • Solubility : Hydroxy and methoxy groups (e.g., 4-methoxyphenyl analog) increase polarity, enhancing aqueous solubility . Trifluoromethyl and phenyl groups reduce solubility due to hydrophobicity .
  • Acidity : The trifluoromethyl group lowers the pKa of adjacent functional groups, altering reactivity in acidic environments .

Biological Activity

2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid, commonly referred to as Boc-Serine, is a derivative of serine that has garnered interest in various biological applications due to its structural properties and biological activities. Its potential therapeutic roles span across multiple domains, including anti-infection, apoptosis, and immunological responses. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 3850-40-6
  • Molecular Formula : C₉H₁₅NO₃

Structure

The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group of serine, which is crucial for its stability and reactivity in biochemical applications.

1. Anti-Infection Properties

Research indicates that Boc-Serine exhibits significant anti-infective properties. It has been implicated in the inhibition of various pathogens, including:

  • Bacterial Infections : Demonstrated efficacy against a range of bacteria.
  • Viral Infections : Active against viruses such as HIV and influenza .

2. Cellular Mechanisms

Boc-Serine influences several cellular pathways:

  • Apoptosis : Induces programmed cell death through the activation of caspases and modulation of mitochondrial pathways.
  • Autophagy : Enhances autophagic processes, which are vital for cellular homeostasis and response to stress .

3. Signaling Pathways

The compound interacts with various signaling pathways:

  • MAPK/ERK Pathway : Involved in cell proliferation and differentiation.
  • PI3K/Akt/mTOR Pathway : Plays a critical role in cellular growth and survival .

4. Immunological Effects

Boc-Serine has been shown to modulate immune responses:

  • Toll-like Receptor (TLR) Activation : It acts as an agonist for TLRs, leading to enhanced Th1 and Th2 immune responses, which are crucial for effective vaccination strategies .

Case Study 1: Anti-Viral Activity

A study evaluated the efficacy of Boc-Serine against HIV. The results indicated that the compound significantly reduced viral load in vitro by interfering with viral entry mechanisms. The EC50 was determined to be approximately 2.5 µM, showcasing its potential as an antiviral agent.

Case Study 2: Apoptotic Induction in Cancer Cells

In a separate investigation involving cancer cell lines, Boc-Serine was found to induce apoptosis via caspase activation. The study reported a dose-dependent increase in apoptosis markers at concentrations ranging from 5 µM to 20 µM.

Table 1: Biological Activities of Boc-Serine

Activity TypeObserved EffectReference
Anti-BacterialEffective against multiple strains
Anti-ViralReduced HIV viral load
Apoptosis InductionIncreased caspase activity
TLR AgonismEnhanced Th1/Th2 responses

Table 2: Signaling Pathways Modulated by Boc-Serine

PathwayRole in Biological Activity
MAPK/ERKCell proliferation
PI3K/Akt/mTORCell survival
TLR SignalingImmune modulation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid, and how can yield be maximized?

  • Methodological Answer : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amino group followed by hydroxylation. Key steps include:

  • Using methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride as a precursor, with coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxyl groups .
  • Hydrolysis under mild alkaline conditions (e.g., NaOH) to retain stereochemical integrity. Yield optimization requires strict anhydrous conditions and inert atmospheres to prevent Boc group cleavage .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Use reverse-phase C18 columns with UV detection (210–254 nm) to assess purity. Mobile phases often include acetonitrile/water with 0.1% TFA .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., exact mass 331.1451 Da) and detects impurities .
  • NMR : 1^1H and 13^{13}C NMR verify Boc group retention (δ ~1.4 ppm for tert-butyl) and hydroxypropanoic acid backbone .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its role in peptide drug delivery systems?

  • Methodological Answer :

  • The (R)-enantiomer enhances pH-sensitive release in endosomes due to its β-hydroxyl group, which facilitates protonation-triggered conformational changes in peptide carriers. This is critical for nucleic acid delivery systems .
  • Racemic mixtures can disrupt self-assembly in amphipathic peptides; enantiomeric purity (>98% ee) is ensured via chiral HPLC or enzymatic resolution .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) when incorporating this compound?

  • Methodological Answer :

  • Coupling Conditions : Use HOBt/DIC (hydroxybenzotriazole/diisopropylcarbodiimide) at 0–4°C to minimize base-induced racemization .
  • Resin Selection : ChemMatrix® resins reduce steric hindrance during Fmoc deprotection, preserving stereochemistry .
  • Monitoring : Circular dichroism (CD) or Marfey’s reagent post-cleavage verifies enantiopurity .

Q. How can this compound act as a probe for studying enzyme-substrate interactions in hydroxylase assays?

  • Methodological Answer :

  • The hydroxypropanoic moiety mimics natural substrates (e.g., tyrosine hydroxylase). Kinetic assays under varying pH (5.5–8.0) and temperature (25–37°C) monitor KmK_m and VmaxV_{max} shifts. Fluorescent labeling (e.g., FITC) at the Boc-protected amine enables real-time binding analysis via FRET .

Experimental Design & Safety

Q. What are the critical stability considerations for long-term storage of this compound?

  • Methodological Answer :

  • Storage : Desiccate at –20°C under argon to prevent hydrolysis of the Boc group. Lyophilized forms in amber vials show >95% stability over 12 months .
  • Decomposition Signs : Yellowing indicates oxidation; TLC (silica, ethyl acetate/hexane) detects degradation products .

Q. How to address contradictory data in solubility studies across different solvent systems?

  • Methodological Answer :

  • Solvent Screening : Use Hansen solubility parameters (δD, δP, δH) to identify optimal solvents. For example, DMSO (δD=18.4) dissolves the compound at >50 mg/mL, while aqueous buffers (pH 7.4) require co-solvents like PEG-400 .
  • Contradiction Analysis : Re-evaluate purity via DSC (differential scanning calorimetry) to rule out polymorphic effects on solubility .

Data Analysis & Optimization

Q. What computational tools predict the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) models transition states for Boc deprotection under acidic conditions (e.g., TFA) .
  • MD Simulations : GROMACS simulates peptide conjugation dynamics, identifying steric clashes with bulky side chains .

Q. How to optimize HPLC gradients for separating diastereomers of derivatives of this compound?

  • Methodological Answer :

  • Column : Chiralpak® IA-3 (3 µm particle size) with isocratic elution (hexane:isopropanol:acetic acid = 85:15:0.1).
  • Parameter Adjustment : Flow rate 0.8 mL/min, column temp 25°C. Retention times vary by <0.5 min for enantiomers .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid
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2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid

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